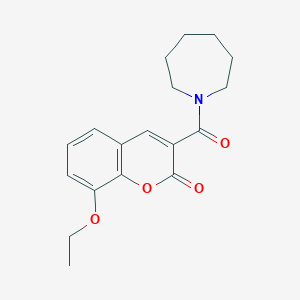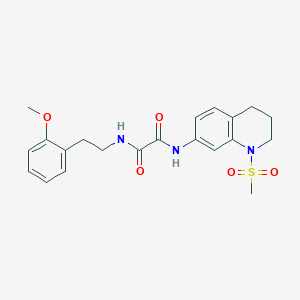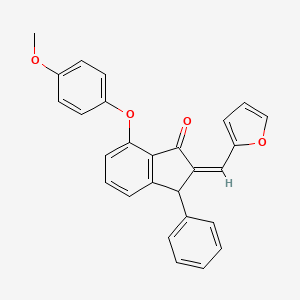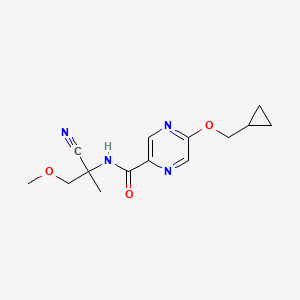
2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is a complex organic compound featuring a tetrazole ring, a methoxyphenyl group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a thiol to form the thioether linkage.
Amidation: The resulting thioether is further reacted with 2-bromoacetamide to introduce the acetamido group.
Benzoic Acid Derivative Formation: Finally, the compound is synthesized by coupling the acetamido-thioether intermediate with a benzoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the nitro groups if present in derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether might yield a sulfoxide or sulfone, while nitration of the aromatic ring would introduce nitro groups.
Applications De Recherche Scientifique
2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.
Biological Studies: The compound can be used to investigate biological pathways and molecular interactions, particularly those involving tetrazole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to inhibit enzyme activity or modulate receptor function. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoic acid
- 2-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid
Uniqueness
Compared to similar compounds, 2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its biological activity and binding properties. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for targeted therapeutic applications.
Propriétés
IUPAC Name |
2-[[2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4S/c1-26-12-6-4-5-11(9-12)22-17(19-20-21-22)27-10-15(23)18-14-8-3-2-7-13(14)16(24)25/h2-9H,10H2,1H3,(H,18,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLQHNWMPLIQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide](/img/structure/B2760757.png)
![[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B2760758.png)


![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2760763.png)
![2-[3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethan-1-amine](/img/structure/B2760766.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide](/img/structure/B2760767.png)

![2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2760769.png)
![8-(4-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2760770.png)

![4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2760773.png)


